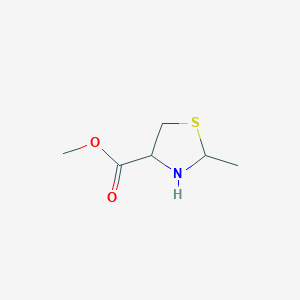

(4R)-Methyl 2-methylthiazolidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-Methyl 2-methylthiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Methyl 2-methylthiazolidine-4-carboxylate typically involves the cyclization of cysteine with acetaldehyde. This reaction is a non-enzymatic condensation followed by ring formation . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve the use of biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, which offer advantages like high yield, low toxicity, and easy isolation of the product .

Analyse Chemischer Reaktionen

Types of Reactions: (4R)-Methyl 2-methylthiazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents .

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(4R)-Methyl 2-methylthiazolidine-4-carboxylate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4R)-Methyl 2-methylthiazolidine-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

2-Methylthiazolidine-4-carboxylic acid: This compound is structurally similar but lacks the methyl group at the 4-position.

Thiazolidine-4-one: Another related compound with a similar ring structure but different substituents.

Uniqueness: (4R)-Methyl 2-methylthiazolidine-4-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity .

Biologische Aktivität

(4R)-Methyl 2-methylthiazolidine-4-carboxylate is a chiral compound belonging to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound is characterized by a thiazolidine ring structure, which contributes to its biological activity. It is synthesized through the reaction of L-cysteine with acetaldehyde, leading to the formation of a thiazolidine ring. The synthesis typically involves mild conditions to promote cyclization and can be scaled for industrial production using continuous flow reactors .

2.1 Antioxidant Properties

Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that these compounds can protect cellular components from oxidative damage, suggesting their potential use in treating oxidative stress-related diseases .

2.2 Hepatoprotective Effects

A notable study evaluated the hepatoprotective effects of various thiazolidine-4-carboxylic acids against acetaminophen-induced liver toxicity in mice. The results demonstrated that certain derivatives, including this compound, provided significant protection by increasing survival rates and improving histological outcomes . The mechanism is thought to involve the release of L-cysteine in vivo, which plays a crucial role in detoxifying harmful metabolites.

2.3 Antibacterial Activity

Thiazolidine derivatives have shown promising antibacterial properties against various pathogens. The mechanism involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways within bacterial cells. In vitro studies have reported effective inhibition of growth for several Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, including proline oxidase, which is involved in amino acid metabolism .

- Prodrug Activity : It has been suggested that this compound functions as a prodrug for L-cysteine, releasing it through non-enzymatic ring opening and subsequent solvolysis .

- Antioxidant Mechanism : The thiazolidine structure allows for electron donation, effectively neutralizing free radicals and reducing oxidative damage .

4. Case Studies

5. Conclusion

This compound exhibits a range of biological activities that warrant further investigation for therapeutic applications. Its antioxidant, hepatoprotective, and antibacterial properties highlight its potential as a valuable compound in medicinal chemistry and pharmacology.

Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

Eigenschaften

IUPAC Name |

methyl 2-methyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4-7-5(3-10-4)6(8)9-2/h4-5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHORGCAHLFPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.